BDK Inhibition: Chlorophenylpropionate Derivative vs. 4PB
A cell-permeable chlorophenylpropionate compound, (S)-CPP, demonstrates a substantial improvement in inhibitory potency against BDK compared to its close structural analog, 4PB. This is quantified by an IC₅₀ value of 6.3 µM for (S)-CPP, which is 8.4 times lower (i.e., more potent) than the IC₅₀ of 53.1 µM observed for 4PB . The enhanced potency is attributed to a stronger affinity for the BDK N-terminal allosteric site, with a dissociation constant (Kd) of 2.4 µM for (S)-CPP compared to 5.7 µM for 4PB .
| Evidence Dimension | Inhibitory Potency (IC₅₀) and Binding Affinity (Kd) |
|---|---|
| Target Compound Data | IC₅₀ = 6.3 µM; Kd = 2.4 µM (for the chlorophenylpropionate derivative (S)-CPP) |
| Comparator Or Baseline | 4PB (a structural analog): IC₅₀ = 53.1 µM; Kd = 5.7 µM |
| Quantified Difference | 8.4-fold more potent (IC₅₀) and 2.4-fold higher binding affinity (Kd) |
| Conditions | In vitro biochemical assay against mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC) regulatory kinase BDK. |
Why This Matters
This data proves that the chlorophenylpropionate scaffold enables a level of target engagement (allosteric inhibition) that is not achievable with a closely related structural analog, making it a critical choice for BDK-focused drug discovery research.
